molecular formula C20H20F3N3O3S B11571451 1-[(Cyclohexylideneamino)oxy]-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

1-[(Cyclohexylideneamino)oxy]-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B11571451
M. Wt: 439.5 g/mol
InChI Key: JURRNFANNQOYKO-UHFFFAOYSA-N
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Description

CYCLOHEXYLIDENEAMINO 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a combination of cyclohexylideneamino, methoxyphenyl, and trifluoromethylpyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOHEXYLIDENEAMINO 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the methoxyphenyl and trifluoromethyl groups, and the final coupling with the cyclohexylideneamino group. Common reagents used in these reactions include ammonium thiocyanate, benzylidene acetones, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

CYCLOHEXYLIDENEAMINO 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

CYCLOHEXYLIDENEAMINO 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of CYCLOHEXYLIDENEAMINO 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory responses, thereby exerting its anti-inflammatory effects . The compound’s structure allows it to interact with various proteins and cellular components, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

Uniqueness

CYCLOHEXYLIDENEAMINO 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20F3N3O3S

Molecular Weight

439.5 g/mol

IUPAC Name

(cyclohexylideneamino) 2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate

InChI

InChI=1S/C20H20F3N3O3S/c1-28-15-9-7-13(8-10-15)16-11-17(20(21,22)23)25-19(24-16)30-12-18(27)29-26-14-5-3-2-4-6-14/h7-11H,2-6,12H2,1H3

InChI Key

JURRNFANNQOYKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)ON=C3CCCCC3)C(F)(F)F

Origin of Product

United States

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